5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolopyridine ring system. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, glacial acetic acid, and 1,3-diketones . The reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 1,3-diketones in glacial acetic acid typically results in the formation of N-phenyl-3-methyl substituted derivatives .
Scientific Research Applications
5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a fused ring system but with different substituents and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)7(8(12)13)11-10-5/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
SEKLNRUFBXITPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2C(=O)O |
Origin of Product |
United States |
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